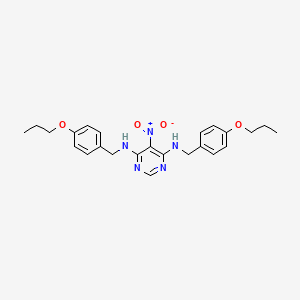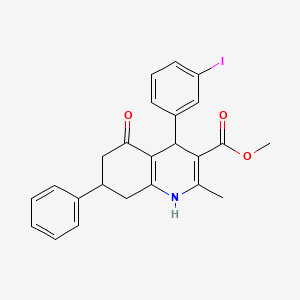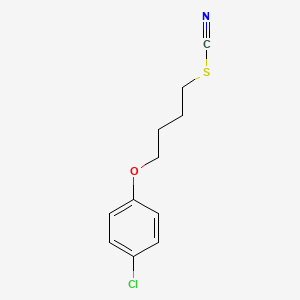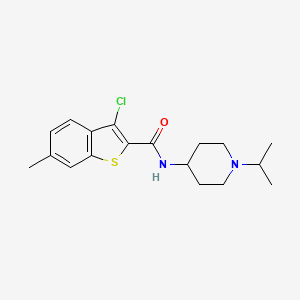
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine, also known as NBPR, is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes and mechanisms.
科学的研究の応用
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a valuable tool for studying the mechanisms of DNA replication and repair.
In addition, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a potential therapeutic agent for diseases such as cancer and diabetes.
作用機序
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine inhibits the activity of enzymes and proteins by binding to their active sites and preventing their normal functioning. Specifically, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine binds to the adenosine triphosphate (ATP) binding site of DNA polymerase and PKC, thereby preventing the binding of ATP and subsequent enzymatic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine depend on the specific enzyme or protein that it inhibits. Inhibition of DNA polymerase can lead to DNA damage and cell death, while inhibition of PKC can lead to decreased cell proliferation and increased apoptosis.
実験室実験の利点と制限
One of the main advantages of using 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine in lab experiments is its selectivity for certain enzymes and proteins. This allows for more specific and targeted studies of biological processes. However, one limitation of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is its potential toxicity and side effects, which must be carefully considered when using it in experiments.
将来の方向性
There are several future directions for research on 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine. One potential area of study is its use as a therapeutic agent for diseases such as cancer and diabetes. Further research is needed to determine the efficacy and safety of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine as a potential treatment.
Another area of research is the development of new analogs of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine with improved selectivity and potency. This could lead to the development of more effective tools for studying biological processes and potential therapeutic agents.
Overall, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is a valuable tool for scientific research due to its unique chemical structure and properties. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine involves the reaction of 5-nitro-4,6-diaminopyrimidine with 4-propoxybenzyl bromide in the presence of a base. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCSMGFPVJSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N,N'-bis(4-propoxybenzyl)pyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)




![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)